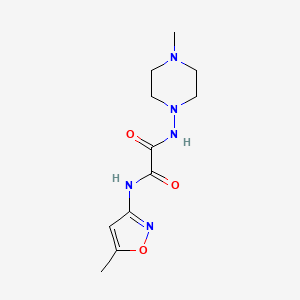

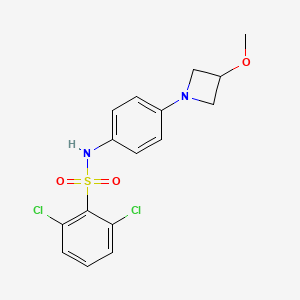

![molecular formula C11H14F2N2O B2413450 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096836-96-2](/img/structure/B2413450.png)

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine, also known as DFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFMPA is a synthetic molecule that belongs to the class of pyrrolidine compounds and is commonly used as a research tool to investigate the mechanism of action of various drugs.

Applications De Recherche Scientifique

Reactivity and Isomerization

- Enamines of similar structures to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine have been shown to exist as mixtures of isomers, which vary with the nature of the amine group. This isomeric behavior influences their reactivity and is controlled by factors like steric hindrance and charge delocalization. These enamines are resistant to C-alkylation due to steric hindrance and stabilizing delocalization (Ham & Leeming, 1969).

As MCH-R1 Antagonists

- Derivatives of similar amines have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One compound exhibited significant in vivo efficacy in rats, demonstrating the potential therapeutic applications of such compounds (Huang et al., 2005).

Catalytic Applications

- Amines based on structures related to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine have been found to catalyze the epoxidation of alkenes, showing significant asymmetric induction. This suggests their potential use in catalysis, specifically in oxidation reactions (Aggarwal et al., 2003).

Chemical Synthesis

- Such amines are key intermediates in the synthesis of complex molecules like antibiotics. Their synthesis involves steps like asymmetric Michael addition and stereoselective alkylation, highlighting their importance in synthetic organic chemistry (Fleck et al., 2003).

Redox-Annulation

- Cyclic amines, including those structurally related to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine, undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process yields ring-fused pyrrolines, indicating potential applications in the synthesis of complex organic structures (Kang et al., 2015).

Coordination Chemistry

- In coordination chemistry, complexes involving similar cyclic amines have been synthesized and characterized. These studies contribute to the understanding of molecular structures and hydrogen-bonding interactions in coordination compounds (Amirnasr et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine are currently unknown. The compound is a derivative of pyrrolidinone, a five-membered heterocyclic compound known for its diverse biological activities . .

Mode of Action

Pyrrolidinone derivatives are known to interact with various biological targets, leading to a range of pharmaceutical effects .

Biochemical Pathways

Pyrrolidinone derivatives are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known biological activities of pyrrolidinone derivatives, it is plausible that this compound could have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGNIRLYJFDRBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

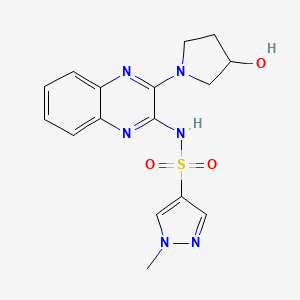

![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)

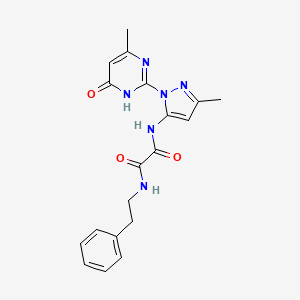

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)

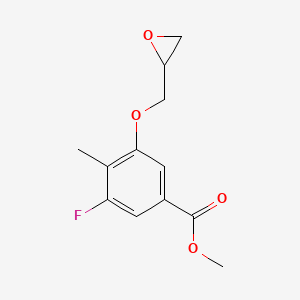

![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)

![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)

![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)

![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)